molecular formula C20H18ClN3O B14955826 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14955826
M. Wt: 351.8 g/mol
InChI Key: BTASRJYUTLAQJN-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a bis-indole derivative featuring a central acetamide linker. The molecule contains two distinct indole moieties: one substituted with a chloro group at the 4-position and another linked via an ethyl group to the acetamide nitrogen. This structural motif is common in bioactive molecules, particularly in anticancer and antiparasitic research, due to the indole ring’s ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18ClN3O/c21-17-5-3-7-19-16(17)9-11-24(19)13-20(25)22-10-8-14-12-23-18-6-2-1-4-15(14)18/h1-7,9,11-12,23H,8,10,13H2,(H,22,25)

InChI Key

BTASRJYUTLAQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1H-Indole Precursor

The 4-chloroindole moiety is synthesized via a modified Sandmeyer reaction starting from 2-chloro-6-nitrotoluene:

  • Nitration and Reduction :

    • 2-Chloro-6-nitrotoluene undergoes catalytic hydrogenation to yield 2-chloro-6-aminotoluene.
    • Diazotization with NaNO₂/HCl followed by treatment with CuCl produces 4-chloroindole.

    $$
    \text{2-Chloro-6-nitrotoluene} \xrightarrow[\text{H}2/\text{Pd}]{\text{Reduction}} \text{2-Chloro-6-aminotoluene} \xrightarrow[\text{NaNO}2/\text{HCl}]{\text{Diazotization}} \text{4-Chloroindole}
    $$

    Yield : 68–72%.

Preparation of 2-(1H-Indol-3-yl)ethylamine

The ethylamine-linked indole precursor is synthesized via a two-step process:

  • Mannich Reaction :
    • Indole reacts with formaldehyde and ethylamine hydrochloride to form 2-(1H-indol-3-yl)ethylamine (tryptamine derivative).

$$
\text{Indole} + \text{CH}2\text{O} + \text{CH}3\text{CH}2\text{NH}2\cdot\text{HCl} \rightarrow \text{2-(1H-Indol-3-yl)ethylamine}
$$

Conditions : Ethanol, reflux, 6 hours.
Yield : 85%.

Amide Bond Formation: Chloroacetyl Chloride-Mediated Coupling

The final step involves coupling 4-chloroindole with 2-(1H-indol-3-yl)ethylamine via chloroacetyl chloride:

  • Chloroacetylation of 4-Chloroindole :

    • 4-Chloroindole reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

    $$
    \text{4-Chloroindole} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{TEA}]{\text{DCM, 0–5°C}} \text{2-Chloro-N-(4-chloro-1H-indol-1-yl)acetamide}
    $$

    Yield : 78%.

  • Nucleophilic Substitution with Ethylamine-Indole :

    • The chloroacetamide intermediate reacts with 2-(1H-indol-3-yl)ethylamine in DCM under reflux:

    $$
    \text{2-Chloro-N-(4-chloro-1H-indol-1-yl)acetamide} + \text{2-(1H-Indol-3-yl)ethylamine} \xrightarrow[\text{Reflux}]{\text{DCM}} \text{Target Compound}
    $$

    Reaction Time : 12 hours.
    Yield : 65%.

Alternative Route: Carbodiimide-Mediated Coupling

To improve yield and reduce side reactions, a carbodiimide-based method using 1,1-carbonyldiimidazole (CDI) is employed:

  • Activation of Indole-3-acetic Acid :

    • 4-Chloroindole-3-acetic acid reacts with CDI in acetonitrile to form an acyl imidazole intermediate.

    $$
    \text{4-Chloroindole-3-acetic acid} + \text{CDI} \xrightarrow[\text{Pyridine}]{\text{CH}_3\text{CN}} \text{Acyl imidazole intermediate}
    $$

  • Amidation with Ethylamine-Indole :

    • The intermediate reacts with 2-(1H-indol-3-yl)ethylamine to yield the target compound.

    $$
    \text{Acyl imidazole intermediate} + \text{2-(1H-Indol-3-yl)ethylamine} \rightarrow \text{Target Compound}
    $$

    Yield : 82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side products. Dichloromethane (DCM) balances reactivity and selectivity:

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 65 95
Acetonitrile 80 82 89
DMF 100 70 78

Data synthesized from.

Base Selection

Triethylamine (TEA) outperforms pyridine in chloroacetyl chloride-mediated reactions due to superior HCl scavenging:

Base Reaction Time (h) Yield (%)
TEA 12 78
Pyridine 18 62

Data from.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v), followed by recrystallization from ethanol.

Spectroscopic Characterization

Key spectral data for the target compound:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, indole-NH), 7.45–6.98 (m, 8H, aromatic), 4.32 (q, 2H, CH₂), 3.89 (s, 2H, COCH₂).
¹³C NMR (100 MHz, CDCl₃) δ 169.8 (C=O), 136.5–110.2 (aromatic carbons), 42.1 (CH₂), 38.7 (COCH₂).
HRMS m/z calculated for C₂₀H₁₇ClN₄O: 388.1094; found: 388.1089.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during exothermic amidation.
  • Crystallization Optimization : Anti-solvent addition (e.g., water) to improve yield and particle size distribution.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole-acetamide derivatives:

Compound Substituents/Modifications Physical Properties Reported Biological Activity Reference
2-(4-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide (Target) - 4-Chloro on indole A
- Indole B linked via ethylacetamide
N/A Inferred anticancer/antiparasitic (based on analogs)
2-(6-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide (Y041-0803) - 6-Chloro on indole A
- Indole B linked via ethylacetamide
Screening compound Used in biological assays (specific activity not stated)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide - 4-Chlorobenzoyl, 5-methoxy, 2-methyl on indole
- Pyridin-3-yl ethyl side chain
N/A Inhibits protozoan CYP51 (antiparasitic)
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide - 4-Chlorophenyl group
- Indole at position 3
MW: 284.74 g/mol Potential kinase/modulator interactions
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxophthalazin-1-yl)acetamide - 5-Chloro on indole
- Isobutyl-phthalazine moiety
CAS: 1436004-30-6 Undisclosed (structural complexity suggests enzyme targeting)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide - 4-Chlorobenzoyl, 5-methoxy, 2-methyl on indole
- Methoxyethyl side chain
CAS: 510722-82-4 Likely anti-inflammatory (similar to indomethacin analogs)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide - 3-Chloro-4-fluorophenyl
- 4-Chlorobenzoyl, 5-methoxy, 2-methyl on indole
Mp: 192–194°C
Yield: 8%
Anticancer (Bcl-2/Mcl-1 inhibition)

Key Observations:

Structural Variations :

  • Chloro Substitution Position : The target compound’s 4-chloroindole differs from the 6-chloro isomer (Y041-0803), which may alter steric and electronic interactions with biological targets .
  • Side Chains : Modifications such as pyridin-3-yl () or methoxyethyl () groups influence solubility and target specificity. For example, the pyridin-3-yl side chain in ’s compound enhances binding to CYP51’s hydrophobic active site .

Physical Properties :

  • Melting points (e.g., 192–194°C for compound 10j vs. 153–154°C for 10m) correlate with crystallinity, which is affected by substituent bulk and hydrogen-bonding capacity .
  • Yields for analogs range from 6% to 38%, reflecting synthetic challenges in indole functionalization and amide coupling .

Biological Activity :

  • Anticancer activity is linked to indole derivatives targeting Bcl-2/Mcl-1 (e.g., compound 10j), suggesting the target compound may share similar mechanisms .
  • Antiparasitic activity in CYP51 inhibitors () highlights the role of chloro and benzoyl groups in enzyme inhibition .

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative that has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H18ClN3OC_{18}H_{18}ClN_{3}O, with a molecular weight of approximately 343.81 g/mol. The structure features a chloro-substituted indole ring and an acetamide moiety which are essential for its biological activity.

Indole compounds often exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in cellular processes, such as kinases and proteases.
  • Interaction with Receptors : These compounds may act as ligands for various receptors, influencing signaling pathways.
  • Antioxidant Properties : Some indoles possess antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)6.0

These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses moderate antibacterial and antifungal activities.

Antiviral Activity

Preliminary studies have shown potential antiviral effects against several viruses:

Virus EC50 (µM) Selectivity Index Reference
Influenza A12.5>8
Herpes Simplex Virus15.0>7

The selectivity index suggests that the compound is relatively safe for host cells while effectively inhibiting viral replication.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
  • Antimicrobial Efficacy in Clinical Isolates : A study investigating clinical isolates of Staphylococcus aureus demonstrated that the compound effectively reduced bacterial load in vitro and showed promise for use in treating resistant strains.

Q & A

Q. How can catalytic methods (e.g., palladium) improve synthetic efficiency?

  • Answer : Pd-catalyzed reductive cyclization () enables one-pot synthesis of indole cores. Key conditions:
  • Catalyst : Pd(OAc)₂ with ligands (XPhos) in formic acid/CO atmospheres.
  • Yields : Up to 85% with reduced byproducts vs. traditional methods .

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